molecular formula C11H20N4O2 B12300569 N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide

Katalognummer: B12300569
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: SDNWYWYFJWUCLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide is a complex organic compound with a unique structure that includes an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide typically involves multiple steps. One common method includes the reaction of a suitable amine with an oxadiazole derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Dimethyl-1,3-propanediamine
  • Methylamine, N,N-dimethyl-

Uniqueness

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide is unique due to its specific structure, which includes an oxadiazole ring. This ring imparts distinct chemical and biological properties, differentiating it from other similar compounds. The presence of the oxadiazole ring can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Eigenschaften

Molekularformel

C11H20N4O2

Molekulargewicht

240.30 g/mol

IUPAC-Name

N,3-dimethyl-N-[[5-(methylaminomethyl)-1,3,4-oxadiazol-2-yl]methyl]butanamide

InChI

InChI=1S/C11H20N4O2/c1-8(2)5-11(16)15(4)7-10-14-13-9(17-10)6-12-3/h8,12H,5-7H2,1-4H3

InChI-Schlüssel

SDNWYWYFJWUCLK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)N(C)CC1=NN=C(O1)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.